molecular formula C15H16O2 B14585256 1-Ethoxy-2-(4-methylphenoxy)benzene CAS No. 61343-96-2

1-Ethoxy-2-(4-methylphenoxy)benzene

Katalognummer: B14585256
CAS-Nummer: 61343-96-2
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: BCPFIABXDZJKNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-2-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a 4-methylphenoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethoxy-2-bromobenzene with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Reduced aromatic ethers.

    Substitution: Nitro-substituted aromatic ethers.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-(4-methylphenoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-(4-methylphenoxy)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

    1-Ethoxy-4-methylbenzene: Similar in structure but lacks the 4-methylphenoxy group.

    2-Ethoxy-4-methylphenol: Contains an additional hydroxyl group.

Uniqueness: 1-Ethoxy-2-(4-methylphenoxy)benzene is unique due to the presence of both ethoxy and 4-methylphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

61343-96-2

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

1-ethoxy-2-(4-methylphenoxy)benzene

InChI

InChI=1S/C15H16O2/c1-3-16-14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3

InChI-Schlüssel

BCPFIABXDZJKNJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1OC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.